molecular formula C18H16F2N2O2 B6138564 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B6138564
M. Wt: 330.3 g/mol
InChI Key: KPMYEYXMSNFPNU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FFPC, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FFPC is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been proposed that 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its antitumor activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory and analgesic activity of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent biochemical and physiological effects in various scientific studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit analgesic activity, making it a potential candidate for the treatment of pain associated with inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research. However, the limitations of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide include its potential toxicity and lack of information regarding its pharmacokinetics and pharmacodynamics.

Future Directions

The potential applications of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in the field of medicinal chemistry are vast. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Future research should also focus on the optimization of the synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and the development of more potent analogs. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to determine its suitability for clinical use.
Conclusion
In conclusion, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry are vast, making it a potential candidate for further research and development. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzylamine and 4-fluorophenyl isocyanate in the presence of a suitable solvent and base. The resulting product is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-22-11-13(9-17(22)23)18(24)21-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYEYXMSNFPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

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